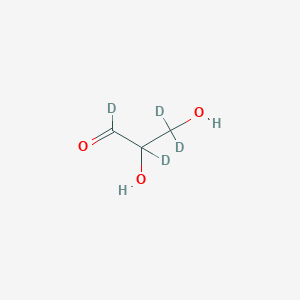

DL-Glyceraldehyde-d4

Description

Significance of Isotopic Labeling in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a critical tool for the quantitative study of metabolism. nih.gov Since the rates of intracellular metabolite conversion, or fluxes, cannot be measured directly, MFA employs stable isotope-labeled tracers to uncover this information. nih.gov The core principle is that the isotopic patterns of intracellular metabolites are determined by the metabolic fluxes. nih.gov By measuring these patterns, researchers can quantify the relative contributions of different metabolic pathways. nih.gov

This technique has broad applications, from identifying bottlenecks in metabolic networks for engineering purposes to understanding how cells adapt to different conditions. wikipedia.orgvanderbilt.edu For instance, isotope labeling experiments (ILEs) can trace the flow of carbon from substrates into desired products or unwanted byproducts, guiding efforts in metabolic engineering to enhance production yields. vanderbilt.edu Advanced analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are used to detect and quantify the labeled isotopes in samples, providing both qualitative and quantitative data on metabolic flux. creative-proteomics.comwikipedia.org

Overview of Deuterated Aldotrioses in Systems Biology

Aldotrioses are simple monosaccharides containing three carbon atoms and an aldehyde group. wikibooks.org The simplest aldotriose is glyceraldehyde. wikibooks.org In systems biology, deuterated aldotrioses, such as deuterated glyceraldehyde, serve as valuable tracers. When introduced into a biological system, the deuterium (B1214612) atoms can be tracked as the molecule is processed through various metabolic pathways.

Enzymes like triosephosphate isomerase, a key player in glycolysis, can facilitate the exchange of hydrogen and deuterium atoms between the tracer and the surrounding water medium. preprints.org This process, known as hydrogen-deuterium exchange (HDX), can be monitored to study enzyme kinetics and reaction mechanisms. preprints.org The incorporation of deuterium into metabolites can be followed using techniques like mass spectrometry to understand carbonyl migration and epimerization processes, which are fundamental transformations in carbohydrate chemistry and metabolism. nih.gov For example, studies have used deuterium labeling to confirm that the carbonyl migration in tetrose sugars proceeds via an enediol intermediate. nih.gov

Rationale for Research on DL-Glyceraldehyde-d4 in Advanced Metabolic Probing

DL-Glyceraldehyde is a key intermediate in crucial sugar metabolism pathways like glycolysis and gluconeogenesis. medchemexpress.commedchemexpress.cn In glycolysis, it is converted into other metabolites to generate energy, while in gluconeogenesis, it acts as a precursor for glucose synthesis. medchemexpress.commedchemexpress.cn Given its central role, glyceraldehyde is a focal point for studying metabolic diseases such as diabetes and cancer. medchemexpress.commedchemexpress.cn

The use of a deuterated version, this compound, offers specific advantages for advanced metabolic probing. The four deuterium atoms on the molecule serve as a heavy isotopic label. This label allows researchers to trace the fate of the glyceraldehyde molecule with high precision as it moves through metabolic networks. Research on L-glyceraldehyde has shown it can inhibit cancer cell growth by targeting NAD(H)-dependent reactions in glycolysis, leading to a redox crisis and apoptosis. nih.gov Using a deuterated tracer like this compound in similar studies could provide more detailed insights into the specific steps of metabolic pathways that are affected.

Furthermore, glyceraldehyde is a reactive metabolite that can lead to the formation of advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases. researchgate.net Studying the metabolism and detoxification of glyceraldehyde in the brain is crucial. researchgate.net this compound can be used in such studies to quantify its uptake and conversion into other metabolites like D-glycerate and glycerol (B35011), helping to elucidate the metabolic pathways involved in its clearance. researchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one | nih.gov |

| Molecular Formula | C₃H₆O₃ | nih.gov |

| Molecular Weight | 94.10 g/mol | nih.gov |

| Monoisotopic Mass | 94.056801033 Da | nih.gov |

| InChI Key | MNQZXJOMYWMBOU-YGABEOBRSA-N | nih.gov |

| Canonical SMILES | [2H]C(=O)C([2H])(C([2H])([2H])O)O | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6O3 |

|---|---|

Molecular Weight |

94.10 g/mol |

IUPAC Name |

1,2,3,3-tetradeuterio-2,3-dihydroxypropan-1-one |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1D,2D2,3D |

InChI Key |

MNQZXJOMYWMBOU-YGABEOBRSA-N |

Isomeric SMILES |

[2H]C(=O)C([2H])(C([2H])([2H])O)O |

Canonical SMILES |

C(C(C=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterated Glyceraldehyde and Its Derivatives

Stereoselective Deuteration Strategies for DL-Glyceraldehyde-d4 Synthesis

Achieving high levels of deuterium (B1214612) incorporation at specific positions within the glyceraldehyde molecule is crucial for its application as a tracer and synthetic precursor. The following sections explore various advanced methods to achieve this.

Chemo-Enzymatic Approaches to Deuterium Incorporation

Chemo-enzymatic methods leverage the high selectivity of enzymes to introduce deuterium into the glyceraldehyde scaffold. These approaches often provide access to enantiomerically pure deuterated products under mild reaction conditions.

One prominent strategy involves the use of aldolases. For instance, fructose-1,6-bisphosphate aldolase (B8822740) can catalyze the cleavage of fructose-1,6-bisphosphate to yield triose phosphates, including glyceraldehyde-3-phosphate (G3P). When this reaction is conducted in a deuterated medium (D₂O), deuterium can be incorporated. The resulting labeled G3P can then be dephosphorylated to yield deuterated glyceraldehyde.

Another approach utilizes glycerol (B35011) kinase for the enantiospecific phosphorylation of L-glyceraldehyde from a racemic mixture, which can be performed in a deuterated environment. harvard.edu Similarly, microbial reduction of carbonyl-containing substrates using organisms like Saccharomyces cerevisiae in a deuterated growth medium offers a cost-effective route to deuterated chiral building blocks. rsc.org A promising alternative is chemoenzymatic reductive deuteration, where an isolated enzyme, such as an alcohol dehydrogenase, is used with a deuterated cofactor or in a D₂O-based system to produce deuterated alcohols with high enantiomeric and isotopic purity. rsc.orgnih.gov

The following table summarizes key enzymes and their roles in the chemo-enzymatic synthesis of deuterated glyceraldehyde and its precursors.

| Enzyme | Role in Deuteration | Starting Material | Product |

| Fructose-1,6-bisphosphate aldolase | Cleavage in D₂O to incorporate deuterium. | Fructose-1,6-bisphosphate | Deuterated Glyceraldehyde-3-Phosphate |

| Glycerol Kinase | Enantiospecific phosphorylation in a deuterated medium. | DL-Glyceraldehyde | L-Glyceraldehyde-3-Phosphate-dₓ |

| Alcohol Dehydrogenase | Reductive deuteration of the aldehyde group. | Glyceraldehyde | Glycerol-dₓ |

| α-oxo-amine synthase (e.g., SxtA AONS) | α-deuteration of amino acid precursors in D₂O. | Amino acid esters | α-deuterated amino acids |

Catalytic Hydrogen/Deuterium Exchange Reactions for Aldose Labeling

Catalytic hydrogen/deuterium (H/D) exchange reactions offer a direct and efficient method for introducing deuterium into aldehydes. N-Heterocyclic carbene (NHC) catalysis has emerged as a particularly powerful tool for the deuteration of the formyl C-H bond. nih.gov

This method involves the reaction of an aldehyde with an NHC in the presence of D₂O. The NHC catalyst activates the otherwise inert formyl C-H bond by forming a Breslow intermediate. This intermediate can then reversibly exchange its proton with a deuteron (B1233211) from the D₂O solvent. nih.govresearchgate.net The use of a large excess of D₂O drives the equilibrium towards the formation of the C-1 deuterated aldehyde. nih.gov This technique has been successfully applied to a wide range of aldehydes and is a practical approach for synthesizing C-1 deuterated compounds. nih.govsci-hub.se

The reaction conditions for NHC-catalyzed deuteration can be optimized for various substrates. For instance, the choice of solvent and temperature can significantly impact the yield and deuterium incorporation levels. sci-hub.se

| Catalyst System | Substrate Type | Deuterium Source | Key Features |

| N-Heterocyclic Carbene (NHC) | Aromatic and Aliphatic Aldehydes | D₂O | Reversible H/D exchange via Breslow intermediate; high C-1 deuteration. nih.govresearchgate.net |

| Iridium-NHC Complexes | Aldehydes | D₂O | Directed deuteration. unizar.es |

| Rhodium Nanoparticles | N-Heterocycles, Alkylamines | D₂O | Labeling of C(sp³)–H and C(sp²)–H positions. |

Regioselective Deuterium Labeling Techniques

Controlling the specific position of deuterium incorporation beyond the aldehyde group is essential for detailed mechanistic studies. Regioselective labeling of the C-2 and C-3 positions of glyceraldehyde requires specialized techniques.

Metal-catalyzed H/D exchange reactions can be employed for the regioselective deuteration of alcohols. For example, ruthenium-on-carbon (Ru/C) in the presence of D₂O and hydrogen gas has been used for the regiospecific deuteration of primary and secondary alcohols. researchgate.net By protecting the aldehyde function of glyceraldehyde, this method could be adapted to selectively deuterate the hydroxyl-bearing carbons.

Another strategy involves the use of organocatalysts. For instance, isopropylamine (B41738) in D₂O/AcOD has been shown to mediate the regioselective α-deuteration of enals and enones. nih.gov While glyceraldehyde is not an enal, this principle of amine catalysis could potentially be adapted for selective deuteration at the C-2 position through enolization.

Palladium-catalyzed methods have also been developed for the late-stage β-C(sp³)–H deuteration of free carboxylic acids, which could be conceptually applied to glyceric acid, a derivative of glyceraldehyde. acs.org

Synthesis of this compound Analogs and Metabolically Relevant Derivatives

This compound is not only a valuable molecule in its own right but also a key starting material for the synthesis of more complex deuterated biomolecules.

Preparation of Deuterated Glyceraldehyde 3-Phosphate

Glyceraldehyde 3-phosphate (G3P) is a central intermediate in glycolysis. The synthesis of deuterated G3P is crucial for studying the kinetics and mechanisms of glycolytic enzymes.

Chemo-enzymatic routes are well-suited for preparing isotopically labeled G3P. As mentioned earlier, aldolase-catalyzed cleavage of fructose-1,6-bisphosphate in a deuterated medium is a common method. An alternative enzymatic approach starts from isotopically labeled pyruvate, utilizing a series of glycolytic enzymes in a one-pot reaction to produce labeled fructose-1,6-diphosphate, which can then be cleaved to yield deuterated G3P. google.com

A specific method for synthesizing D-3-phospho[U-¹⁴C]glycerate involves the substitution of phosphate (B84403) with arsenate in the glyceraldehyde-3-phosphate dehydrogenase reaction, leading to spontaneous hydrolysis to the desired product. nih.gov This principle could be adapted for deuterium labeling by using deuterated substrates.

Stereoselective Synthesis of Deuterated Monosaccharide Precursors from this compound

Deuterated glyceraldehyde serves as a chiral building block for the stereoselective synthesis of larger deuterated monosaccharides. Aldol (B89426) condensation reactions, often enzyme-catalyzed, can be used to extend the carbon chain of glyceraldehyde.

For example, aldolase can catalyze the condensation of dihydroxyacetone phosphate (DHAP) with an aldehyde, such as glyceraldehyde. If deuterated glyceraldehyde is used as the substrate, the resulting hexose (B10828440) phosphate will be specifically deuterated. harvard.edu This approach allows for the synthesis of various deuterated sugars with defined stereochemistry.

Chemical methods can also be employed. For instance, the synthesis of specifically deuterated D-glucose and D-mannose has been achieved from per-O-acetylated D-glucal, involving steps like reduction with sodium borodeuteride to introduce deuterium at specific positions. nih.gov By starting with this compound, similar multi-step chemical syntheses can be envisioned to access a wider range of deuterated monosaccharides. The synthesis of furan (B31954) derivatives, which are important bio-based platform molecules, can also be achieved from monosaccharides, and using deuterated starting materials would yield labeled furan derivatives. uliege.be

Derivatization for Enhanced Analytical Profiling

The analysis of small, polar molecules like this compound presents significant challenges for modern analytical techniques, particularly in complex biological matrices. Its high polarity makes it unsuitable for direct analysis by gas chromatography (GC), and it often exhibits poor ionization efficiency in mass spectrometry (MS). To overcome these limitations, chemical derivatization is an essential strategy. This process modifies the functional groups of the analyte to enhance its volatility, improve its chromatographic separation, and increase its detectability by converting it into a more readily analyzable form. uncst.go.ugmdpi.com The choice of derivatization strategy depends heavily on the analytical platform being used, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

For GC-MS analysis, derivatization is required to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov A common and effective method for small carbohydrates like glyceraldehyde is a two-step process involving oximation followed by silylation. nih.govsci-hub.se

Oximation: This initial step targets the reactive aldehyde group. The reaction with an oximation reagent, such as O-methylhydroxylamine hydrochloride, converts the aldehyde into a more stable O-methyloxime (MOX). This is crucial because reducing sugars can exist in multiple tautomeric forms in solution, which would otherwise lead to multiple peaks and complicated chromatograms. sci-hub.se Oximation simplifies this by producing a single derivative for each sugar. sci-hub.se

Silylation: Following oximation, the polar hydroxyl (-OH) groups are targeted. A silylating agent, most commonly N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is used to replace the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. nih.gov This substitution dramatically reduces the molecule's polarity and increases its volatility, making it suitable for analysis in the gas phase. researchgate.net The resulting TMS-MOX derivatives exhibit good chromatographic properties and produce characteristic mass fragments that aid in identification and quantification. nih.gov

The use of deuterated derivatizing agents, such as d9-MSTFA, is also a powerful technique in metabolomics to create stable isotope-labeled internal standards for absolute quantification. researchgate.net In the case of this compound, the label is already incorporated into the molecule itself, making it an ideal internal standard for quantifying its non-deuterated counterpart in biological samples.

| Step | Reagent Example | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| 1. Oximation | O-methylhydroxylamine hydrochloride | Aldehyde (-CHO) | Stabilizes the carbonyl group and prevents the formation of multiple tautomeric peaks. | sci-hub.se |

| 2. Silylation | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Increases volatility and thermal stability for gas-phase analysis. | researchgate.netnih.gov |

For LC-MS analysis, derivatization aims to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency for mass spectrometric detection. uncst.go.ugmdpi.com This is typically achieved by attaching a chemical tag to the aldehyde functional group that imparts desirable properties.

2,4-Dinitrophenylhydrazine (DNPH): This is a widely used reagent for labeling carbonyl compounds. mdpi.comsemanticscholar.org DNPH reacts with the aldehyde group of glyceraldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. rsc.orgmdpi.com This derivative is significantly less polar than the parent molecule, leading to better retention in reversed-phase HPLC. Furthermore, the DNPH tag acts as a chromophore, allowing for sensitive detection using UV-Vis detectors. semanticscholar.orgrsc.org The resulting derivative can then be analyzed by mass spectrometry for definitive identification. rsc.org

1-Phenyl-3-methyl-5-pyrazolone (PMP): PMP is another effective derivatizing agent for reducing sugars prior to LC-MS analysis. clemson.edu However, research has shown that glyceraldehyde is less stable compared to other aldoses, which can lead to challenges in achieving reproducible quantification with the PMP method. acs.org Therefore, optimization of the derivatization conditions is critical to ensure high and reproducible recovery of the PMP-glyceraldehyde derivative for accurate analysis by liquid chromatography-tandem mass spectrometry. acs.org

| Reagent | Abbreviation | Reaction Target | Benefits for Analytical Profiling | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde/Carbonyl Group | Forms a stable hydrazone, improves chromatographic retention, and enables sensitive UV detection. | mdpi.comsemanticscholar.orgrsc.orgmdpi.com |

| 1-Phenyl-3-methyl-5-pyrazolone | PMP | Reducing End (Aldehyde) | Commonly used for reducing sugars, but requires optimized conditions for the less stable glyceraldehyde. | clemson.eduacs.org |

Elucidation of Metabolic Pathways and Fluxes Using Dl Glyceraldehyde D4

DL-Glyceraldehyde-d4 as a Probe in Glycolysis and Gluconeogenesis

DL-Glyceraldehyde is a key three-carbon intermediate in sugar metabolism. medchemexpress.comsigmaaldrich.com Its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a central metabolite in both the glycolytic and gluconeogenic pathways. caymanchem.commedchemexpress.com By introducing DL-Glyceraldehyde labeled with four deuterium (B1214612) atoms (d4), researchers can trace its metabolic fate and quantify the flux through these critical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. irisotope.com

Tracing Carbon Flow from Glyceraldehyde-d4 into Glycolytic Intermediates

Once introduced into a biological system, this compound can be phosphorylated by the enzyme triokinase to form glyceraldehyde-3-phosphate-d4 (G3P-d4). researchgate.netrlmc.edu.pk This labeled G3P then enters the payoff phase of glycolysis. The deuterium label can be tracked as G3P-d4 is oxidized and converted into subsequent glycolytic intermediates.

For instance, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the conversion of G3P to 1,3-bisphosphoglycerate. nih.gov This step is a critical energy-yielding reaction in glycolysis. By measuring the isotopic enrichment in downstream metabolites such as 3-phosphoglycerate, phosphoenolpyruvate (B93156) (PEP), and pyruvate, the contribution of exogenous glyceraldehyde to the glycolytic flux can be determined.

A hypothetical study using this compound in a cell culture model could yield data on the isotopic enrichment of key glycolytic metabolites over time, as illustrated in the following table.

Table 1: Hypothetical Isotopic Enrichment in Glycolytic Intermediates after Incubation with this compound

| Metabolite | Isotopic Enrichment (M+4, %) at 1 hour | Isotopic Enrichment (M+4, %) at 4 hours |

|---|---|---|

| Glyceraldehyde-3-Phosphate | 85 | 70 |

| 1,3-Bisphosphoglycerate | 75 | 60 |

| 3-Phosphoglycerate | 72 | 58 |

| Phosphoenolpyruvate | 68 | 55 |

| Pyruvate | 65 | 52 |

This table is illustrative and demonstrates the expected pattern of decreasing isotopic enrichment as the label is diluted through the metabolic pathway.

Contribution of this compound to Gluconeogenic Pathways in Research Models

This compound is also a valuable tool for studying gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. medchemexpress.comsigmaaldrich.com In research models, such as isolated hepatocytes, labeled glyceraldehyde can be used to trace the synthesis of glucose. nih.govnih.gov

Following its conversion to G3P-d4, the labeled carbons can be incorporated into fructose-1,6-bisphosphate through the action of aldolase (B8822740). nih.gov This is a key step in the reversal of glycolysis. The labeled fructose-1,6-bisphosphate is then converted through a series of enzymatic reactions into glucose-6-phosphate, and finally to free glucose. By measuring the amount of deuterium-labeled glucose produced, the rate of gluconeogenesis from a triose phosphate (B84403) precursor can be quantified. nih.gov Studies using other labeled precursors, such as [U-13C]-D-glyceraldehyde, have demonstrated the feasibility of tracing glyceraldehyde's contribution to glucose production in the brain. researchgate.net

Isotopic Tracing of Glyceraldehyde-d4 Phosphorylation Pathways

The initial and critical step for the entry of glyceraldehyde into central metabolism is its phosphorylation. This is primarily catalyzed by triokinase, which utilizes ATP to produce glyceraldehyde-3-phosphate. researchgate.netrlmc.edu.pk Using this compound, the activity of this kinase can be monitored by tracking the rate of formation of G3P-d4. This can be particularly insightful in comparative studies, for example, investigating how the phosphorylation of glyceraldehyde is affected under different metabolic conditions or in different cell types.

Role of this compound in Triose Phosphate Metabolism

The triose phosphates, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), are at a crucial metabolic junction. medchemexpress.com The enzyme triosephosphate isomerase (TPI) catalyzes the rapid and reversible interconversion of these two molecules. sigmaaldrich.comsigmaaldrich.comnih.govebi.ac.uk The use of this compound allows for detailed investigation into the dynamics of this equilibrium and the flux through TPI.

Interconversion with Dihydroxyacetone Phosphate in Isotopic Studies

When this compound is introduced and phosphorylated to G3P-d4, TPI will catalyze its isomerization to DHAP. Due to the nature of the d4 labeling, the resulting DHAP would also be expected to carry the deuterium labels. By measuring the isotopic enrichment in both the G3P and DHAP pools, the forward and reverse rates of the TPI reaction can be estimated. This provides a measure of the net flux in either the glycolytic (G3P to DHAP) or gluconeogenic (DHAP to G3P) direction. The equilibrium of this reaction heavily favors DHAP. sigmaaldrich.com

Substrate Flux through Triosephosphate Isomerase

The flux through triosephosphate isomerase is exceptionally high, as the enzyme is considered to be catalytically "perfect". nih.gov Isotopic tracing with this compound can provide quantitative data on this flux. By analyzing the rate at which the deuterium label from G3P-d4 appears in the DHAP pool, and vice versa, the turnover rate of the enzyme in a cellular context can be determined.

Kinetic parameters for TPI have been extensively studied, and the use of isotopic tracers adds an in-vivo or in-situ dimension to this understanding. Below is a table summarizing established kinetic parameters for triosephosphate isomerase from different sources. While these were not determined using this compound, they provide a baseline for what would be expected in tracing studies.

Table 2: Kinetic Parameters of Triosephosphate Isomerase (TPI)

| Source Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|

| Rabbit Muscle | D-Glyceraldehyde-3-phosphate | 0.42 | - | sigmaaldrich.com |

| Chicken Muscle | D-Glyceraldehyde-3-phosphate | 0.47 | 4267 | medchemexpress.com |

| Baker's Yeast | D-Glyceraldehyde-3-phosphate | 1.27 | - | sigmaaldrich.com |

| Escherichia coli | D-Glyceraldehyde-3-phosphate | 1.03 | 900 | uniprot.org |

kcat values are often reported per minute and have been converted to per second where possible. A dash indicates the value was not provided in the source.

in Alternative Carbohydrate Metabolic Routes

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the precise tracing of atoms through complex biochemical networks. This compound, a deuterated form of the simple sugar glyceraldehyde, serves as a powerful tool for investigating several alternative carbohydrate metabolic pathways. Its integration into cellular metabolism allows researchers to follow the fate of its carbon skeleton and associated deuterium atoms, providing quantitative insights into pathway activity, or flux, under various physiological and pathological conditions.

Integration into Pentose (B10789219) Phosphate Pathway Analysis

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, primarily responsible for producing NADPH and the precursors for nucleotide biosynthesis. libretexts.org The PPP is interconnected with glycolysis through shared intermediates, including glyceraldehyde-3-phosphate (GAP). nih.govreactome.org DL-Glyceraldehyde can be phosphorylated by triose kinase to form GAP, thereby entering directly into the non-oxidative branch of the PPP.

By introducing this compound, researchers can trace the labeled three-carbon unit as it is processed by the key enzymes of the non-oxidative PPP, transketolase and transaldolase. ontosight.ai These enzymes catalyze the interconversion of various sugar phosphates. The deuterium label from this compound would be incorporated into subsequent intermediates, allowing for the detailed analysis of these reactions.

For instance, the labeled GAP can combine with sedoheptulose-7-phosphate to form fructose-6-phosphate (B1210287) and erythrose-4-phosphate, or it can be formed from the reaction between ribose-5-phosphate (B1218738) and xylulose-5-phosphate. nih.govnih.gov Tracking the appearance of the deuterium label in these and other PPP metabolites via mass spectrometry or NMR spectroscopy allows for the quantification of metabolic flux through this part of the pathway. nih.gov This is particularly valuable for understanding how cells adjust their metabolic priorities between energy production (glycolysis) and biosynthesis (PPP) in response to different stimuli. creative-proteomics.comnumberanalytics.com

Table 1: Tracing this compound in the Pentose Phosphate Pathway

| Entry Point | Key Enzymes | Labeled Intermediates | Research Application |

| Glyceraldehyde-3-Phosphate (GAP) | Transketolase, Transaldolase | Fructose-6-Phosphate, Xylulose-5-Phosphate, Ribose-5-Phosphate, Erythrose-4-Phosphate, Sedoheptulose-7-Phosphate | Quantifying flux in the non-oxidative branch; studying the interplay between glycolysis and the PPP. |

Contribution to Methylglyoxal (B44143) Formation and Glyoxalase Pathway Research

Methylglyoxal (MG) is a reactive and cytotoxic dicarbonyl compound formed as a byproduct of glycolysis, primarily from the non-enzymatic degradation of the triose phosphates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). researchgate.netwikipedia.orgmdpi.com Elevated levels of MG are associated with diabetic complications due to its ability to modify proteins and form advanced glycation end products (AGEs). nih.govnih.gov The glyoxalase pathway, consisting of the enzymes glyoxalase I and glyoxalase II, is the primary system for detoxifying MG into D-lactate. nih.govnih.gov

Since glyceraldehyde can be a direct precursor to MG, this compound is an invaluable tracer for studying its formation and detoxification. uio.noresearchgate.net When cells are supplied with this compound, the resulting deuterated MG can be distinguished from the unlabeled pool that may arise from other sources. This allows for the precise measurement of the rate of MG formation specifically from glyceraldehyde.

Furthermore, by monitoring the formation of deuterated D-lactate, researchers can assess the activity and efficiency of the glyoxalase detoxification pathway. wikipedia.org This approach helps to elucidate the kinetics of MG production and clearance, providing critical data on how cells manage carbonyl stress and how this balance is disrupted in disease states. researchgate.net

Table 2: Application of this compound in Methylglyoxal Pathway Studies

| Process Studied | Key Molecules Traced | Analytical Outcome | Significance |

| Methylglyoxal Formation | Methylglyoxal-d4 | Quantifies the contribution of glyceraldehyde to the total methylglyoxal pool. | Helps identify sources of cytotoxic MG under different metabolic conditions. |

| Glyoxalase Pathway Activity | D-Lactate-d4 | Measures the rate of methylglyoxal detoxification. | Assesses the capacity of cellular defense mechanisms against carbonyl stress. |

Potential Interactions within Polyol Pathways

The polyol pathway is a two-step metabolic route that converts glucose into fructose (B13574) via a sorbitol intermediate. wikipedia.org This pathway becomes particularly active during periods of high glucose (hyperglycemia), and its over-activation is implicated in the pathogenesis of diabetic complications. nih.govresearchgate.netmdpi.com The first and rate-limiting enzyme of this pathway is aldose reductase, which reduces glucose to sorbitol in an NADPH-dependent reaction. mdpi.com

Aldose reductase is not entirely specific to glucose and can reduce a variety of aldehydes, including glyceraldehyde. sigmaaldrich.cnmdpi.com Therefore, this compound can be used as a probe to investigate the activity of aldose reductase and its role in metabolizing substrates other than glucose. Upon entering the cell, this compound can be reduced by aldose reductase to form deuterated glycerol (B35011).

Studying this conversion provides insight into several aspects of polyol pathway metabolism. It allows for the direct assessment of aldose reductase activity towards glyceraldehyde and helps determine how glyceraldehyde might compete with glucose for this enzyme, potentially affecting the rate of sorbitol production. wikipathways.org Additionally, since the reaction consumes NADPH, using this compound can help quantify the impact of glyceraldehyde metabolism on the cellular redox state (the NADPH/NADP+ ratio), which is a critical factor in oxidative stress associated with diabetic complications. nih.govoncohemakey.com

Table 3: Investigating Polyol Pathway Interactions with this compound

| Target Enzyme | Reaction Monitored | Deuterated Product | Research Insight |

| Aldose Reductase | Reduction of this compound | Glycerol-d4 | Assesses enzyme activity and substrate competition with glucose; quantifies the impact on NADPH consumption. |

Enzymatic Reaction Kinetics and Mechanistic Studies Involving Deuterated Glyceraldehyde

Kinetic Isotope Effects of DL-Glyceraldehyde-d4 with Glycolytic Enzymes

The introduction of deuterium (B1214612) into the glyceraldehyde molecule is expected to influence the kinetics of enzymes for which it is a substrate. The magnitude of the kinetic isotope effect can provide valuable insights into the transition state of the enzymatic reaction.

Deuterium Isotope Effects on Glyceraldehyde-3-Phosphate Dehydrogenase Activity

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the reversible oxidative phosphorylation of D-glyceraldehyde 3-phosphate (G3P) to 1,3-bisphosphoglycerate. The reaction mechanism involves the formation of a thiohemiacetal intermediate followed by hydride transfer to NAD+.

Studies on the GAPDH from Mycobacterium tuberculosis using specifically deuterated [1-²H]D-glyceraldehyde 3-phosphate have provided direct evidence of a primary kinetic isotope effect. nih.gov The substitution of hydrogen with deuterium at the C1 position, the site of hydride transfer, allows for the probing of this key step in the catalytic cycle.

| Kinetic Parameter | Isotope Effect (kH/kD) |

|---|---|

| DV | 1.2 ± 0.1 |

| D(V/K)G3P | 1.5 ± 0.2 |

Kinetic Analysis of Triokinase and Glycerate Kinase with Deuterated Substrates

Triokinase catalyzes the ATP-dependent phosphorylation of D-glyceraldehyde to D-glyceraldehyde 3-phosphate. The reaction involves the transfer of a phosphoryl group from ATP to the hydroxyl group of glyceraldehyde. As this reaction does not involve the breaking of a carbon-hydrogen bond at the aldehyde group, a primary kinetic isotope effect would not be expected with this compound. However, secondary kinetic isotope effects, which are generally smaller, could potentially be observed. These secondary effects can arise from changes in hybridization at the carbon center during the reaction.

Glycerate kinase is another key enzyme that catalyzes the phosphorylation of glycerate to 2-phosphoglycerate or 3-phosphoglycerate. While not a direct substrate, glyceraldehyde can be converted to glycerate, which then enters this pathway. Should this compound be metabolized to deuterated glycerate, the subsequent reaction catalyzed by glycerate kinase would also not be expected to exhibit a primary kinetic isotope effect, as no C-H bonds are broken in the phosphorylation step.

Impact on Aldolase (B8822740) Reaction Dynamics

Fructose-1,6-bisphosphate aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). The reverse reaction, an aldol (B89426) condensation, involves the formation of a new carbon-carbon bond. If this compound were used as a substrate in the reverse reaction, a kinetic isotope effect could potentially be observed. The mechanism involves the formation of a carbanion intermediate from dihydroxyacetone phosphate, which then attacks the aldehyde carbon of glyceraldehyde-3-phosphate. Deuteration at the aldehyde carbon of glyceraldehyde could influence the stability of the transition state of this nucleophilic attack, potentially leading to a secondary kinetic isotope effect.

Enzyme Inhibition Studies Utilizing DL-Glyceraldehyde as a Substrate Analog

DL-Glyceraldehyde and its derivatives can act as substrate analogs and, in some cases, inhibitors of various enzymes involved in carbohydrate metabolism.

Inhibition Kinetics of Aldose Reductase with DL-Glyceraldehyde

Aldose reductase is an enzyme of the polyol pathway that catalyzes the NADPH-dependent reduction of a variety of aldehydes, including glucose and glyceraldehyde. In many in vitro studies investigating potential inhibitors of aldose reductase, DL-glyceraldehyde is used as the substrate. mdpi.com The inhibitory activity of various compounds is then assessed by measuring the decrease in the rate of DL-glyceraldehyde reduction.

The kinetic parameters of aldose reductase with respect to DL-glyceraldehyde as a substrate are crucial for these inhibition studies. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) exerted by different compounds can be determined by analyzing the enzyme kinetics at various concentrations of both the inhibitor and the substrate, DL-glyceraldehyde. For instance, studies have classified aldose reductase inhibitors into different categories based on their kinetic patterns with respect to the aldehyde substrate and NADPH. nih.gov

| Inhibitor | Inhibition Type vs. DL-Glyceraldehyde | Inhibition Type vs. NADPH |

|---|---|---|

| Sorbinil | Non-competitive | Non-competitive |

| Alrestatin | Uncompetitive | Uncompetitive |

| Tolrestat | Uncompetitive | Non-competitive |

| Statil | Uncompetitive | Non-competitive |

Investigating Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition Mechanisms

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be inhibited by various molecules. Substrate analogs can act as competitive inhibitors by binding to the active site and preventing the binding of the natural substrate, glyceraldehyde-3-phosphate. For example, the antibiotic pentalenolactone (B1231341) has been shown to act as a competitive inhibitor of GAPDH with respect to glyceraldehyde-3-phosphate. nih.gov The presence of the substrate provides protection against inactivation by this inhibitor. nih.gov

Furthermore, studies have shown that high concentrations of glucose can lead to a non-competitive inhibition of GAPDH activity. researchgate.net This indicates that glucose binds to a site on the enzyme that is distinct from the substrate-binding site, leading to a decrease in the enzyme's catalytic efficiency without affecting substrate binding. researchgate.net

| Inhibitor | Inhibition Type vs. G3P | Key Findings |

|---|---|---|

| Pentalenolactone | Competitive | Substrate G3P protects against inactivation. nih.gov |

| Glucose | Non-competitive | Inhibits GAPDH by binding to a site different from the substrate binding site. researchgate.net |

Molecular Interactions between Enzymes and Deuterated Glyceraldehyde Substrates

The molecular interactions between an enzyme and its substrate are the foundation of enzymatic catalysis. While direct structural data, such as X-ray crystallography or NMR spectroscopy, of an enzyme in complex with this compound is not extensively available, the kinetic data from isotope effect studies provide significant insights into these interactions at the transition state.

The active site of GAPDH is exquisitely designed to bind both the glyceraldehyde substrate and the NAD+ cofactor in a precise orientation that facilitates catalysis. The reaction proceeds through the formation of a covalent thiohemiacetal intermediate between the substrate and a conserved cysteine residue in the active site. core.ac.uk This is followed by the transfer of a hydride ion from the C1 of the glyceraldehyde moiety to the C4 of the nicotinamide (B372718) ring of NAD+. researchgate.net

The significant primary deuterium isotope effect observed in this reaction directly implicates the C-H bond at the aldehyde carbon in the rate-limiting step. The substitution with a heavier deuterium atom results in a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. This observation confirms that the hydride transfer is a chemically significant event and that the enzyme's active site environment is tuned to facilitate this transfer.

Furthermore, studies on GAPDH have revealed that substrate binding can induce conformational changes in the enzyme. researchgate.net While these studies have not specifically used deuterated glyceraldehyde, it is reasonable to infer that this compound would induce similar conformational adjustments. These changes are crucial for positioning the catalytic residues and the cofactor optimally for the reaction to occur. The binding of the substrate in the active site, including interactions of its phosphate group with a specific binding pocket, helps to properly orient the aldehyde group for nucleophilic attack by the catalytic cysteine and subsequent hydride transfer. researchgate.net The observation of a large intrinsic alpha-secondary deuterium isotope effect at the C4 of the NAD+ nicotinamide ring in the rabbit muscle GAPDH reaction further suggests a tightly coupled motion of hydrogens in the transition state, possibly involving quantum mechanical tunneling. researchgate.net

Molecular Mechanisms and Non Enzymatic Reactions of Dl Glyceraldehyde D4

Advanced Glycation End Product (AGE) Formation Mechanisms with Deuterated Glyceraldehyde

Glyceraldehyde is a highly reactive precursor in the formation of AGEs, which are implicated in various pathological processes. The deuterated form, DL-Glyceraldehyde-d4, serves as a valuable probe in these studies. The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, or nucleic acids, is the primary pathway for AGE formation frontiersin.org.

While specific proteomic studies on this compound are not extensively documented in the available literature, the broader field of glyceraldehyde-derived AGEs has been significantly advanced through mass spectrometry-based proteomics. These studies typically utilize unlabeled or 13C-labeled glyceraldehyde to identify the protein adducts formed. The insights gained from these analyses are foundational to understanding the potential adducts that would be formed from this compound.

Proteomic investigations have successfully identified several types of glyceraldehyde-derived AGEs. High-resolution mass spectrometry is a key technique for identifying these modified proteins and pinpointing the specific sites of glycation nih.govresearchgate.net. In studies using 13C-labeled glyceraldehyde, researchers have been able to track the dose-dependent increase in glycation adducts in various cell types nih.gov. The primary adducts identified include glyceraldehyde-derived pyrinidium (GLAP) on lysine residues, as well as methylglyoxal-derived hydroimidazolone (MG-H1) and argpyrimidine (ArgP) on arginine residues nih.gov.

The use of a deuterated compound like this compound in such proteomic workflows would offer distinct advantages. The mass shift introduced by the four deuterium (B1214612) atoms would facilitate the detection and characterization of modified peptides and proteins through mass spectrometry, aiding in the differentiation of glyceraldehyde-derived adducts from other modifications.

Table 1: Commonly Identified Glyceraldehyde-Derived AGEs in Proteomic Studies

| AGE Adduct Name | Abbreviation | Target Amino Acid Residue |

| Glyceraldehyde-derived pyrinidium | GLAP | Lysine |

| Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)ornithine | MG-H1 | Arginine |

| Argpyrimidine | ArgP | Arginine |

Research has consistently shown a preference for glyceraldehyde to react with certain amino acid residues over others. Proteomic studies have revealed that lysine residues are more susceptible to glycation by glyceraldehyde compared to arginine residues nih.gov. The concentration of glyceraldehyde has been shown to correlate with a concurrent increase in the glycation of lysine residues, while arginine glycation appears less affected by the dose nih.gov.

The primary amino group of lysine is a key target for the carbonyl group of glyceraldehyde, leading to the formation of various AGEs. While arginine also possesses a reactive guanidinium group, the reaction kinetics and pathways appear to favor lysine modification in the context of glyceraldehyde-induced glycation alkemix.eu. It is expected that this compound would exhibit the same specificity for lysine residues due to the fundamental chemical reactivity being governed by the carbonyl and amino/guanidinium groups, which are unchanged by deuteration.

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE) wikipedia.orglibretexts.org. A normal primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction wikipedia.org. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage libretexts.org.

In the context of glycation, the Maillard reaction involves a series of complex steps, some of which may involve the breaking of C-H bonds. If a C-H bond at a deuterated position in this compound is broken during the rate-limiting step of AGE formation, a slowing of the reaction rate would be anticipated. Conversely, secondary KIEs can also occur where the isotopic substitution is at a position not directly involved in bond breaking wikipedia.org. These effects are generally smaller than primary KIEs.

While specific experimental data on the KIE for this compound in glycation reactions is not available in the reviewed literature, the principles of KIE suggest that deuteration could potentially slow down the rate of AGE formation. This has been explored in other contexts, such as the development of deuterated drugs to reduce metabolic degradation nih.gov. Therefore, it is plausible that the use of this compound in model systems would result in a decreased rate of glycation compared to its non-deuterated counterpart, although this remains to be experimentally verified for this specific reaction.

Spontaneous Dimerization and Interconversion of this compound

In aqueous solutions, and even in the solid state, glyceraldehyde exists in equilibrium between its monomeric and dimeric forms. This spontaneous dimerization is an important characteristic of the compound's behavior.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been instrumental in characterizing the equilibrium of DL-glyceraldehyde in solution. Studies on the non-deuterated compound have shown that it predominantly exists as a cyclic hemiacetal dimer, with only a small percentage of the free aldehydic form present at room temperature scite.ai.

Specifically, 1H and 13C NMR studies of DL-glyceraldehyde reveal a highly symmetrical substituted 1,4-dioxane structure for the dimer nih.gov. In the solid state, less than 1% of the free carbonyl form is detectable by IR spectroscopy nih.gov. In solution, the equilibrium is dynamic, and the presence of the aldehydic form, though minor, is crucial for its reactivity in processes like glycation.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to study the structure and stability of glyceraldehyde dimers scite.ai. These calculations help in determining the favored conformers and understanding the stereoelectronic effects that govern the stability of the different isomeric forms of the dimer scite.ai. The stability of the dimeric structures is influenced by intramolecular hydrogen bonds and the anomeric effect scite.ai.

Interaction of Deuterated Glyceraldehyde with Cellular Components Beyond Enzymes

This compound, as a deuterated analog of a key metabolic intermediate, serves as a valuable tool for investigating the non-enzymatic reactions of glyceraldehyde with various cellular macromolecules. The incorporation of deuterium atoms provides a stable isotopic label, facilitating the tracing and quantification of reaction products using techniques like mass spectrometry. While direct enzymatic interactions are a primary focus in metabolic studies, the non-enzymatic reactions of glyceraldehyde are of significant interest due to their implications in cellular damage and the aging process. These spontaneous reactions primarily involve the formation of covalent adducts with proteins, lipids, and nucleic acids, leading to alterations in their structure and function.

Non-Enzymatic Glycation of Proteins by this compound

One of the most significant non-enzymatic reactions involving glyceraldehyde is the glycation of proteins, a process that contributes to the formation of Advanced Glycation End-products (AGEs). The initial step of this reaction, known as the Maillard reaction, involves the nucleophilic attack of a free amino group from a protein, typically from a lysine or arginine residue, on the carbonyl carbon of glyceraldehyde. This forms an unstable Schiff base, which can then undergo rearrangement to form a more stable Amadori product.

The use of this compound in studying these processes allows for the precise identification and quantification of glycated proteins and the specific sites of modification. The mass shift introduced by the deuterium atoms serves as a unique signature in mass spectrometric analyses, enabling researchers to distinguish between pre-existing modifications and those newly formed from the labeled glyceraldehyde.

Table 1: Key Stages of Non-Enzymatic Protein Glycation by this compound

| Stage | Reactants | Intermediate/Product | Significance |

| Initial Stage | This compound + Protein (with free amino groups) | Deuterated Schiff Base | Reversible, initial covalent adduct formation. |

| Intermediate Stage | Deuterated Schiff Base | Deuterated Amadori Product | More stable ketoamine, a key intermediate in AGE formation. |

| Final Stage | Deuterated Amadori Product | Complex mixture of deuterated Advanced Glycation End-products (AGEs) | Irreversible, cross-linked, and fluorescent products that can alter protein structure and function. |

This table outlines the principal stages of the Maillard reaction as it would occur with this compound, leading to the formation of deuterated AGEs.

Detailed research findings on non-deuterated glyceraldehyde have shown that it is a potent glycating agent, and its derived AGEs are implicated in the pathogenesis of various diseases. While specific quantitative data for this compound is limited in publicly available literature, the principles of isotopic labeling suggest it would be an invaluable probe to further elucidate the kinetics and specificity of these reactions in complex biological systems.

Interaction with Lipids

Reactive aldehydes, including glyceraldehyde, can interact with cellular lipids, particularly those containing primary amine head groups such as phosphatidylethanolamine (PE) and phosphatidylserine (PS). The reaction mechanism is analogous to the initial stages of protein glycation, involving the formation of a Schiff base between the aldehyde group of glyceraldehyde and the amino group of the lipid.

These modifications can alter the physical properties of lipid bilayers, affecting membrane fluidity, permeability, and the function of membrane-associated proteins. The introduction of a polar glyceraldehyde moiety to the lipid headgroup can disrupt the packing of phospholipids and potentially lead to membrane destabilization.

Table 2: Potential Non-Enzymatic Reactions of this compound with Cellular Lipids

| Lipid Class | Reactive Site | Potential Product | Consequence |

| Phosphatidylethanolamine (PE) | Primary amine of the headgroup | Deuterated glyceraldehyde-PE Schiff base/adduct | Altered membrane charge and packing; potential for cross-linking. |

| Phosphatidylserine (PS) | Primary amine of the headgroup | Deuterated glyceraldehyde-PS Schiff base/adduct | Changes in cell signaling and membrane dynamics. |

This table summarizes the likely non-enzymatic interactions between this compound and major aminophospholipids found in cellular membranes.

While the reactivity of glyceraldehyde with lipids is chemically plausible, extensive in-vivo research specifically utilizing this compound to track these interactions is not widely documented. However, studies with other aldehydes have confirmed the formation of lipid adducts and their contribution to cellular stress.

Modification of Nucleic Acids

The exocyclic amino groups of DNA and RNA bases (adenine, guanine, and cytosine) are susceptible to nucleophilic attack on the carbonyl group of aldehydes. This can lead to the formation of various adducts, which can disrupt base pairing, interfere with DNA replication and transcription, and ultimately be mutagenic.

Glyceraldehyde can react with deoxyguanosine, for instance, to form stable cyclic adducts. The use of this compound would enable sensitive detection of these adducts in DNA and RNA, providing insights into the extent of nucleic acid damage induced by this metabolite.

Table 3: Potential Adduct Formation between this compound and Nucleic Acid Bases

| Nucleic Acid Base | Reactive Site | Potential Adduct | Potential Biological Consequence |

| Guanine | Exocyclic N2-amino group | Deuterated glyceraldehyde-guanine adduct | Disruption of Watson-Crick base pairing; potential for mutations. |

| Adenine | Exocyclic N6-amino group | Deuterated glyceraldehyde-adenine adduct | Interference with DNA replication and transcription. |

| Cytosine | Exocyclic N4-amino group | Deuterated glyceraldehyde-cytosine adduct | Alteration of genetic information. |

This table illustrates the potential sites of non-enzymatic modification on DNA and RNA bases by this compound and the possible functional outcomes.

The study of such modifications is crucial for understanding the mechanisms of genotoxicity of endogenous aldehydes. Isotopic labeling with this compound offers a powerful strategy to trace the fate of glyceraldehyde and identify its covalent modifications to the genetic material.

Analytical Methodologies for Tracing and Quantifying Dl Glyceraldehyde D4 in Biological Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Metabolic Imaging (DMI)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic studies, Deuterium Metabolic Imaging (DMI) has emerged as a significant application of NMR. mdpi.comyale.eduisotope.com DMI utilizes deuterium-labeled substrates, such as DL-Glyceraldehyde-d4, to trace metabolic pathways in vivo. mdpi.comyale.eduisotope.com

In Vivo Deuterium NMR for Metabolic Flux Measurements

In vivo Deuterium NMR spectroscopy allows for the real-time observation of metabolic processes within living organisms. By administering a deuterium-labeled compound like this compound, researchers can track the appearance of the deuterium label in downstream metabolites. mdpi.comnih.gov This provides a direct measure of the rates, or fluxes, of the metabolic pathways involved. mit.eduresearchgate.net

The low natural abundance of deuterium (approximately 0.015%) ensures that the signals detected are almost exclusively from the administered labeled substrate and its metabolic products, minimizing background interference. mdpi.com Although deuterium has a lower gyromagnetic ratio than protons, leading to lower intrinsic sensitivity, its fast relaxation times permit rapid signal acquisition, which is advantageous for dynamic studies. mdpi.com DMI has been successfully used to study glycolysis and the tricarboxylic acid (TCA) cycle, providing insights into cellular energy metabolism. yale.edunih.gov For instance, studies have used deuterated glucose to map metabolic activity in the brain and in tumors, demonstrating the potential of this technique for clinical applications. mdpi.comyale.educshl.edu

¹H-NMR and ¹³C-NMR Analysis of Metabolites Derived from this compound

While deuterium NMR directly detects the labeled molecules, ¹H-NMR and ¹³C-NMR spectroscopy provide complementary and often more detailed information about the metabolites formed from this compound.

¹H-NMR Spectroscopy: Proton NMR is highly sensitive and provides detailed structural information. In the context of metabolomics, ¹H-NMR can be used to identify and quantify a wide range of metabolites in biological samples such as urine, blood, and tissue extracts. nih.gov When a deuterium-labeled substrate is used, the incorporation of deuterium into a metabolite can lead to the disappearance or splitting of specific proton signals in the ¹H-NMR spectrum, allowing for the elucidation of metabolic pathways.

¹³C-NMR Spectroscopy: Carbon-13 NMR, often used in conjunction with ¹³C-labeled substrates, is a powerful tool for tracing metabolic pathways. nih.gov When this compound is metabolized, the resulting carbon-containing products can be analyzed by ¹³C-NMR. scielo.brphysiology.org This technique provides information on the specific carbon positions that have been labeled, offering a detailed map of carbon transitions through metabolic networks. nih.gov For example, ¹³C-NMR has been instrumental in studying gluconeogenesis and the TCA cycle. physiology.org

| NMR Technique | Information Provided | Key Advantages |

| In Vivo ²H-NMR (DMI) | Real-time metabolic fluxes | Non-invasive, low background signal |

| ¹H-NMR | Identification and quantification of metabolites | High sensitivity, detailed structural information |

| ¹³C-NMR | Detailed carbon backbone tracing | Precise mapping of carbon flow in pathways |

Stereochemical Assignments using Deuterium-Labeled Analogs

The stereochemistry of metabolites is often crucial for their biological activity. Deuterium labeling can be a valuable tool in determining the stereochemical course of enzymatic reactions. By using stereospecifically labeled substrates, it is possible to follow the fate of individual atoms and determine the stereochemistry of the products. acs.org

For example, the reduction of a prochiral center can result in two possible stereoisomers. If a deuterium-labeled reducing agent is used, the position of the deuterium in the product, as determined by NMR, will reveal the stereoselectivity of the reaction. libretexts.orgtru.ca This approach has been used to assign the stereochemistry of various metabolites and to understand the mechanisms of the enzymes that produce them. acs.org Glyceraldehyde itself is a chiral molecule, and its D and L forms are precursors to many important biomolecules. britannica.commed-pathway.com The use of deuterium-labeled glyceraldehyde can help in elucidating the stereospecificity of the enzymes involved in its metabolism. libretexts.orgtru.ca

Mass Spectrometry-Based Metabolomics and Proteomics

Mass spectrometry (MS) is another cornerstone analytical technique in metabolic research, offering high sensitivity and specificity for the detection and quantification of a wide array of biomolecules. mdpi.com

¹³C and Deuterium Isotopic Labeled Glyceraldehyde for Proteomic Studies

Isotopically labeled versions of glyceraldehyde, including those with ¹³C and deuterium, are utilized in proteomic studies to investigate protein modifications and interactions. uab.eduresearchgate.net Aldehydes are reactive species that can modify proteins, and using labeled glyceraldehyde allows for the tracking of these modifications. t3db.ca

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a common proteomic technique, and similar principles can be applied with other labeled metabolites. By growing cells in the presence of heavy isotope-labeled glyceraldehyde, proteins that are modified by or interact with glyceraldehyde and its metabolites will become "heavy." These can then be distinguished from their "light" counterparts from control cells by mass spectrometry, allowing for quantitative analysis of changes in protein modification or interaction under different conditions.

Differential Isotope Labeling for Quantitative Aldehyde Profiling

Differential isotope labeling is a powerful strategy for the quantitative analysis of specific classes of molecules, including aldehydes, in complex biological samples. nih.govsemanticscholar.org This approach typically involves derivatizing the target analytes with a reagent that exists in two isotopic forms, a "light" and a "heavy" version.

For aldehyde profiling, a sample can be split into two aliquots. One is derivatized with the light reagent, and the other with the heavy reagent. The two samples are then mixed and analyzed by LC-MS. nih.govacs.org Aldehydes from the two original samples will appear as pairs of peaks separated by a specific mass difference, corresponding to the mass difference between the light and heavy tags. The ratio of the intensities of these peak pairs provides accurate relative quantification of each aldehyde between the two samples. nih.govresearchgate.net This method has been successfully applied to profile aldehydes in various biological matrices, such as urine. nih.govresearchgate.net

| Mass Spectrometry Approach | Application | Principle |

| Isotopic Labeling for Proteomics | Studying protein modifications and interactions | Metabolic incorporation of heavy isotopes allows for differentiation and quantification of proteins and their modifications. |

| Differential Isotope Labeling | Quantitative profiling of aldehydes | Derivatization with light and heavy isotopic tags enables accurate relative quantification of analytes between samples. nih.govacs.org |

Ultra-High-Resolution Mass Spectrometry for Tracing Metabolites

Ultra-high-resolution mass spectrometry (UHR-MS), particularly Fourier Transform Mass Spectrometry (FTMS) such as Fourier Transform Ion Cyclotron Resonance (FTICR) MS and Orbitrap MS, represents a powerful technology for tracing the metabolic fate of isotopically labeled compounds like this compound. nih.govnih.govnih.gov The defining characteristic of UHR-MS is its exceptional mass resolving power, which enables the differentiation of ions with very small mass differences, a critical capability in stable isotope-resolved metabolomics (SIRM). nih.govnih.gov

When this compound is introduced into a biological system, its deuterium (²H) atoms are incorporated into various downstream metabolites. UHR-MS can distinguish the resulting deuterated metabolites from their naturally abundant, non-labeled (¹H) counterparts and from other isotopologues containing isotopes like ¹³C or ¹⁵N. nih.gov This is possible because the exact mass of these isotopes is not an integer, and the minute mass differences can be resolved by UHR-MS instruments. nih.gov For instance, the mass difference between a ²H atom and a ¹³C atom is in the milli atomic mass unit (mamu) range, a distinction that lower-resolution mass spectrometers cannot make. nih.gov

The application of UHR-MS in tracing studies allows for:

Untargeted Metabolite Profiling: By analyzing the full mass spectrum of a biological extract, UHR-MS can detect hundreds to thousands of metabolic features simultaneously without prior separation by chromatography. nih.govnih.gov This flow-injection electrospray (FIE) UHR-MS approach provides a high-throughput snapshot of the metabolome, revealing which metabolites have incorporated the deuterium label from this compound. nih.govnih.gov

Confirmation of Metabolite Identity: For metabolites that show significant changes or high abundance, targeted tandem MS (MS/MS) can be performed to confirm their structures. nih.gov

Elucidation of Metabolic Pathways: By tracking the deuterium label through various metabolic networks, researchers can map the transformation of glyceraldehyde. For example, deuterium from this compound could be traced into intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or lipid synthesis, providing insights into the activity of these pathways. nih.govsemanticscholar.orgresearchgate.net

The high sensitivity and resolving power of UHR-MS are essential for detecting low-abundance metabolites and accurately determining their isotopic enrichment, making it an indispensable tool for understanding the complex metabolic roles of glyceraldehyde in biological systems. nih.gov

| Isotope Pair | Mass Difference (mamu) | Required Resolving Power (at m/z 400) | Significance in this compound Tracing |

|---|---|---|---|

| ²H vs. ¹³C | ~1.5 | >260,000 | Distinguishes metabolites labeled with deuterium from those incorporating ¹³C from other sources. nih.gov |

| ¹³C vs. ¹⁵N | ~2.9 | >140,000 | Allows for multi-tracer experiments, e.g., using ¹⁵N-labeled amino acids alongside this compound. nih.gov |

| ¹H vs. ²H | ~1003 | >400 | Fundamental for detecting the incorporation of the deuterium label. |

Applications of Dl Glyceraldehyde D4 in Biological Research Models

Use in Biochemical Reconstruction and Synthetic Biology Systems

The construction of artificial biological systems and the in-vitro reassembly of metabolic pathways are cornerstone activities of synthetic biology and biochemical engineering. These endeavors provide controlled environments to study enzymatic functions and to produce valuable chemicals. The introduction of isotopically labeled substrates, such as DL-Glyceraldehyde-d4, into these systems offers a powerful lens through which to observe and manipulate their behavior.

Reconstitution of Enzymatic Reaction Sequences for Metabolite Synthesis

The in-vitro assembly of multi-enzyme cascades allows for the production of target metabolites in a controlled setting, free from the complexity of a living cell. ru.nlacs.org In this context, this compound can serve as a crucial tracer to monitor the flow of carbon atoms through the engineered pathway.

By introducing this compound as a starting material or an intermediate, researchers can employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the deuterium (B1214612) label as it is incorporated into downstream products. lookchem.com This provides unambiguous evidence of pathway functionality and can reveal the efficiency of each enzymatic step. For instance, in a reconstituted pathway for the synthesis of a complex carbohydrate, the detection of the d4-label in the final product would confirm the successful operation of the entire enzymatic sequence.

Furthermore, the use of deuterated substrates can help to resolve the stereochemical outcomes of enzymatic reactions. For example, biocatalytic systems have been developed for the enantioselective phosphorylation of L-glyceraldehyde. preprints.org Employing this compound in such a system would allow for precise tracking of the fate of each enantiomer, providing valuable insights into enzyme specificity and reaction mechanisms.

Table 1: Potential Applications of this compound in Reconstituted Enzymatic Systems

| Application Area | Investigative Goal | Analytical Technique | Expected Outcome |

| Pathway Validation | Confirm the activity of a multi-enzyme cascade. | Mass Spectrometry, NMR | Detection of the d4-label in the final metabolite. |

| Flux Analysis | Quantify the flow of carbon through different branches of a pathway. | Isotope Tracer Analysis | Determination of relative pathway usage based on deuterium distribution. |

| Stereochemistry | Elucidate the stereospecificity of enzymatic reactions. | Chiral Chromatography, NMR | Tracking the incorporation of deuterium from specific enantiomers of this compound. |

| Byproduct Identification | Identify and quantify the formation of unintended side products. | Mass Spectrometry | Detection of deuterated byproducts, aiding in pathway optimization. |

Design and Control of Dynamic Enzymatic Reaction Networks

Dynamic enzymatic reaction networks are complex systems where the concentrations of reactants and products change over time, often exhibiting non-linear behavior. ru.nlacs.org The ability to design and control these networks is a major goal of synthetic biology, with applications ranging from biosensors to the creation of artificial cells. This compound can be a key tool in achieving this control through the phenomenon known as the kinetic isotope effect (KIE).

The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. medchemexpress.com Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly with a deuterated substrate. This effect can be harnessed to modulate the flux through specific enzymatic steps in a network.

This principle allows for the rational design of enzymatic networks with desired behaviors. For instance, by slowing down a specific reaction, one might be able to divert metabolic flux towards an alternative pathway for the synthesis of a different product. The predictable nature of the KIE provides a quantitative basis for the design and modeling of these complex systems.

Table 2: Research Findings on Isotope Effects in Enzymatic Reactions

| Enzyme | Isotope Used | Observed Effect | Research Focus | Reference |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Carbon-13, Deuterium | Significant kinetic isotope effects observed. | Understanding the enzyme's catalytic mechanism. | acs.org |

| Fructose-1,6-bisphosphate Aldolase (B8822740) | Carbon-13 | Measurement of kinetic and equilibrium isotope effects. | Investigating the origin of non-statistical 13C distributions in carbohydrates. | unimib.it |

| Various enzymes in E. coli central carbon metabolism | Carbon-13 | System-wide impact of KIEs on metabolic fluxes and isotopic patterns was found to be lower than intuitively expected. | Assessing the influence of KIEs at a systems level. | medchemexpress.com |

While direct experimental applications of this compound in biochemical reconstruction and synthetic biology are still emerging, its potential is undeniable. By leveraging the principles of isotope tracing and kinetic isotope effects, this deuterated compound offers a powerful tool for the validation, analysis, and control of engineered enzymatic systems. As synthetic biology continues to advance, the strategic use of isotopically labeled molecules like this compound will be instrumental in building and understanding complex biological networks, ultimately paving the way for novel biotechnological applications.

Future Directions and Emerging Research Avenues for Dl Glyceraldehyde D4

Development of Advanced Isotopic Labeling Strategies

The utility of DL-Glyceraldehyde-d4 is fundamentally tied to the methods available for its synthesis and the synthesis of other strategically labeled molecules. Advances in isotopic labeling are paving the way for more sophisticated and precise metabolic investigations.

The chemical synthesis of deuterated aldehydes has seen significant progress. One practical and cost-effective method involves the use of N-heterocyclic carbene (NHC) catalysts. nih.gov This approach facilitates a reversible hydrogen-deuterium exchange reaction, allowing for the direct deuteration of the formyl group on a wide variety of aldehydes, including aryl, alkyl, and alkenyl types, using D₂O as the deuterium (B1214612) source. nih.govgoogle.com This method is notable for its operational simplicity and the ability to achieve high levels of deuterium incorporation (>95%) even in complex molecules and late-stage pharmaceutical agents. nih.gov

Another advanced strategy involves the use of boronic esters for the synthesis of asymmetrically deuterated compounds. Researchers have successfully synthesized asymmetrically deuterated glycerol (B35011) and dibenzyl glyceraldehyde using this approach, demonstrating fine control over the isotopic labeling pattern. acs.orgacs.org

Beyond chemical synthesis, enzymatic methods offer a powerful route to specifically labeled biomolecules. For instance, a complete set of ribonucleotides specifically deuterated at each ribose carbon can be synthesized enzymatically from isotopically labeled glycerol or glucose. scienceopen.com This highlights the potential for creating a diverse panel of labeled compounds starting from simple deuterated precursors like this compound. sigmaaldrich.com These strategies, encompassing chemical, metabolic, and enzymatic labeling, are crucial for expanding the toolkit available for quantitative glycomics and other metabolic studies. bioglyco.com Furthermore, strategic deuteration has been shown to enhance the metabolic stability and bioavailability of pharmaceutical compounds, opening another avenue of research where labeled glyceraldehyde derivatives could be explored. nih.gov

| Labeling Strategy | Description | Key Advantages | Relevant Compounds |

| N-Heterocyclic Carbene (NHC) Catalysis | Direct hydrogen-deuterium exchange at the formyl group using D₂O. nih.gov | High deuterium incorporation, operational simplicity, broad substrate scope. nih.gov | 1-D-aldehydes (aryl, alkyl, alkenyl) nih.gov |

| Boronic Ester Synthesis | Synthesis of asymmetrically deuterated molecules via boronic ester intermediates. acs.orgacs.org | High stereochemical control. acs.org | Asymmetrically deuterated glycerol, Dibenzyl glyceraldehyde acs.org |

| Enzymatic Synthesis | Use of enzymes to create complex labeled biomolecules from simpler labeled precursors. scienceopen.com | High specificity for complex structures. scienceopen.com | Deuterated ribonucleoside 5′-triphosphates (NTPs) scienceopen.com |

| Metabolic Labeling | In vivo incorporation of labeled precursors into cellular components. bioglyco.com | Reflects active metabolic pathways within a biological system. | Labeled glycans, proteins sigmaaldrich.combioglyco.com |

Integration into Multi-Omics Approaches for Holistic Metabolic Understanding

To achieve a comprehensive understanding of cellular function, researchers are increasingly integrating multiple "omics" disciplines. This compound is set to play a significant role in these multi-omics studies, particularly in linking the metabolome to the genome, proteome, and transcriptome.

Multi-omics studies combine different data layers to build a more complete picture of a biological state, such as disease or environmental response. biorxiv.orgresearchgate.netliverpool.ac.uk Stable isotope tracers are fundamental to the metabolomics component of these studies, allowing for the elucidation of active metabolic pathways. nih.gov While 13C-labeled substrates are more common, deuterated tracers like this compound and deuterated water are valuable for tracking the flow of atoms through metabolism. nih.govosti.gov

In the context of multi-omics, this compound can be used to trace the fate of glucose-derived carbons through central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This data can then be correlated with proteomic data to identify the enzymes involved and with transcriptomic data to see how the expression of metabolic genes is regulated. For example, studies in red blood cells have used omics approaches to understand how changes in enzymes like glyceraldehyde 3-phosphate dehydrogenase are linked to metabolic function during storage. nih.gov Similarly, multi-omics profiling of plant trichomes has revealed distinct features of central carbon metabolism that support the high-level production of specialized metabolites. oup.com

The application of these integrated approaches is vast, spanning from understanding the metabolic reprogramming in cancer to characterizing the microbial and metabolite diversity across Earth's biomes. biorxiv.orgresearchgate.netfu-berlin.de By providing a dynamic view of metabolic fluxes, this compound adds a crucial layer of information that static measurements of metabolite levels cannot capture, enabling a more holistic and mechanistic understanding of complex biological systems.

Exploration of Novel Biochemical Roles and Interactions

While glyceraldehyde is well-known for its canonical role in glycolysis, emerging research indicates it is a multifunctional molecule with activities extending beyond central carbon metabolism. algoreducation.comcore.ac.uk The use of this compound as a tracer can help to uncover and characterize these novel biochemical roles and interactions.

One significant area of research is the formation of advanced glycation end-products (AGEs). Glyceraldehyde can react non-enzymatically with proteins to form AGEs, which accumulate in various diseases, including diabetes and age-related cataracts. nih.govresearchgate.net Recently, novel AGEs derived from glyceraldehyde, featuring pyrrolopyridinium-based crosslinks, have been identified. nih.gov These specific AGEs were found to act as photosensitizers, producing singlet oxygen, and could interact with the receptor for AGEs (RAGE), suggesting a pathogenic role in conditions like diabetic retinopathy. nih.govresearchgate.net Tracing the incorporation of deuterated glyceraldehyde into specific proteins could help map the sites and extent of this modification in vivo.

Furthermore, the different enantiomers of glyceraldehyde may have distinct biological effects. L-glyceraldehyde, for instance, has been shown to have anti-cancer properties by inhibiting glycolysis more strongly than its D-isomer and by altering the cellular redox state. fu-berlin.de Isotopic labeling can be instrumental in dissecting the specific metabolic perturbations caused by each enantiomer.

Another novel role for glyceraldehyde's downstream enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), involves protein aggregation. GAPDH is a multifunctional protein that, under certain conditions, can undergo conformational changes and form amyloid-like fibrils, a process implicated in neurodegenerative diseases. core.ac.uk Studies have shown that the interaction of GAPDH with certain lipid membranes can trigger this aggregation. core.ac.uk Using deuterated glyceraldehyde could help trace the metabolic state of cells in which these non-canonical functions of GAPDH are activated.

| Novel Role / Interaction | Description | Disease Relevance | Potential Use of this compound |

| Advanced Glycation End-products (AGEs) | Non-enzymatic reaction of glyceraldehyde with proteins, forming crosslinks. nih.gov | Diabetes, Cataracts, Diabetic Retinopathy. nih.govresearchgate.net | Tracing the formation and location of specific Glycer-AGEs on proteins. |

| Anti-Cancer Therapeutic | L-glyceraldehyde inhibits cancer cell growth and glycolysis. fu-berlin.de | Cancer. fu-berlin.de | Elucidating the precise metabolic targets and downstream effects of L-glyceraldehyde. |

| Amyloid Fibril Formation | The enzyme GAPDH can misfold and aggregate, forming amyloid structures. core.ac.uk | Neurodegenerative Diseases. core.ac.uk | Correlating metabolic flux through glycolysis with the propensity for GAPDH aggregation. |